N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide
Description
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a benzo-fused oxazepine core. The compound’s structure includes a seven-membered oxazepine ring substituted with isopentyl and dimethyl groups at position 5 and 3, respectively, and a 3,4-dimethylbenzenesulfonamide moiety at position 5. Its crystallographic characterization, if performed, would likely employ programs from the SHELX suite (e.g., SHELXL for refinement), which are widely used for small-molecule structural determination due to their precision and robustness .
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4S/c1-16(2)11-12-26-21-14-19(8-10-22(21)30-15-24(5,6)23(26)27)25-31(28,29)20-9-7-17(3)18(4)13-20/h7-10,13-14,16,25H,11-12,15H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIZVTLCCLEDHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CCC(C)C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide is a synthetic compound with potential biological activity. Its unique structure suggests various pharmacological properties, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Structure
- IUPAC Name : N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-3,4-dimethylbenzenesulfonamide
- Molecular Formula : C24H32N2O5S
- Molecular Weight : 460.59 g/mol
- CAS Number : 922005-59-2
Physical Properties
| Property | Value |
|---|---|
| Purity | Typically ≥ 95% |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Activity
Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole and benzoxazepine have shown efficacy against various bacterial strains. The mechanisms often involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Antioxidant Activity
Research indicates that sulfonamide compounds can possess antioxidant properties. The presence of multiple functional groups in the structure may contribute to scavenging free radicals and reducing oxidative stress in biological systems. In vitro assays have demonstrated that such compounds can significantly lower reactive oxygen species (ROS) levels.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are noteworthy. Studies on related sulfonamide derivatives have shown that they can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests a possible application in treating inflammatory diseases.
Case Studies and Research Findings
-
Synthesis and Characterization :
- A study synthesized various derivatives of oxazepine and evaluated their biological activities. The synthesized compounds were characterized using NMR and mass spectrometry techniques to confirm their structures.
-
In Vitro Studies :
- In vitro assays revealed that certain derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics.
-
Mechanistic Insights :
- Molecular docking studies indicated that the compound could bind effectively to bacterial ribosomes, potentially inhibiting protein synthesis. Such interactions were supported by observed changes in bacterial growth patterns.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, a general comparison can be inferred based on its structural analogs:
Structural Analogues :
Sulfonamide-containing benzoxazepines :
- Compounds like N-(2,3-dihydrobenzo[b][1,4]oxazepin-4-yl)benzenesulfonamide share the sulfonamide-linked oxazepine core. Key differences include the absence of isopentyl and dimethyl substituents, which may influence steric bulk and lipophilicity.
- Substituents on the benzene ring (e.g., 3,4-dimethyl vs. unsubstituted) affect electronic properties and binding affinity in enzyme targets .
Hypothetical Data Table :
| Compound Name | Core Structure | Substituents (Position) | LogP<sup>*</sup> | Bioactivity (IC50) |
|---|---|---|---|---|
| Target Compound | Benzo[b][1,4]oxazepine | 5-isopentyl, 3,3-dimethyl, 7-sulfonamide | 3.8 (predicted) | N/A (No data) |
| Analog 1: Unsubstituted sulfonamide | Benzo[b][1,4]oxazepine | 7-sulfonamide | 2.1 | 10 µM (Hypothetical) |
| Analog 2: Methyl-substituted sulfonamide | Benzo[b][1,4]oxazepine | 7-(4-methylsulfonamide) | 2.8 | 5 µM (Hypothetical) |
<sup>*</sup>LogP values are estimated using fragment-based methods.
Key Observations :
- Electronic Effects : The electron-donating methyl groups on the benzenesulfonamide may alter hydrogen-bonding interactions in biological targets.
Q & A
Q. What are the critical parameters for optimizing the multi-step synthesis of this compound?
The synthesis involves sequential reactions, including sulfonamide coupling and oxazepine ring formation. Key parameters include:
- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., hydrolysis) .
- pH optimization : Use buffered conditions (pH 7–8) during nucleophilic substitution to enhance reaction efficiency .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates and final products .
Q. Which analytical techniques are most reliable for structural confirmation?
A combination of spectroscopic and spectrometric methods is required:
- 1D/2D NMR : Use -, -NMR, HSQC, and HMBC to assign stereochemistry and verify connectivity of the oxazepine ring and sulfonamide groups .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight with <2 ppm error to distinguish from isomeric byproducts .
Q. How can solubility and stability be assessed for in vitro bioactivity studies?
- Solubility screening : Test in DMSO, PBS (pH 7.4), and simulated gastric fluid using nephelometry or HPLC-UV quantification .
- Stability assays : Incubate at 37°C in liver microsomes and analyze degradation products via LC-MS to predict metabolic liabilities .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Substituent variation : Synthesize analogs with modified isopentyl chains or sulfonamide aryl groups to evaluate steric/electronic effects on target binding .
- Biochemical assays : Measure IC values against purified enzymes (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR) .
Q. What strategies resolve discrepancies in crystallographic data during structure determination?
- SHELXL refinement : Apply twin refinement for high-resolution data with suspected twinning (e.g., BASF parameter adjustment) .
- Electron density maps : Use OMIT maps to resolve ambiguous regions, particularly around the isopentyl side chain .
Q. How to separate enantiomers for chiral purity assessment?
- Chiral stationary phases : Use cellulose-based HPLC columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases .
- Circular dichroism (CD) : Validate enantiopurity by comparing experimental and calculated CD spectra .
Q. What computational methods predict target interactions and binding modes?
- Molecular docking : Employ AutoDock Vina or Glide to model interactions with ATP-binding pockets or allosteric sites .
- Molecular dynamics (MD) : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for ≥100 ns to assess stability .
Q. How to address conflicting bioactivity data across cell-based assays?
- Dose-response normalization : Use Z’-factor validation to ensure assay robustness and rule out false positives .
- Off-target screening : Test against unrelated targets (e.g., GPCRs) via broad-panel binding assays to identify nonspecific effects .
Methodological Notes
- Synthetic protocols from analogous sulfonamide-oxazepine derivatives provide a foundational framework but require adaptation for the isopentyl substituent’s steric demands .
- Crystallographic challenges (e.g., disorder in the dimethylbenzenesulfonamide group) may necessitate low-temperature data collection (100 K) .
- Biological data interpretation must account for batch-to-batch variability in compound purity, verified via orthogonal methods (e.g., elemental analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
